molecular formula C3H6N2O B1590428 (S)-3-Aminoazetidin-2-one CAS No. 80582-10-1

(S)-3-Aminoazetidin-2-one

Cat. No.: B1590428
CAS No.: 80582-10-1
M. Wt: 86.09 g/mol
InChI Key: GCBWDZYSLVSRRI-REOHCLBHSA-N
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Description

(S)-3-Aminoazetidin-2-one is a chiral azetidinone derivative, which is a four-membered lactam containing an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminoazetidin-2-one typically involves the cyclization of suitable precursors. One common method is the cyclization of N-protected β-amino acids under acidic or basic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and isolation of the desired enantiomer, such as chiral chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Aminoazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted azetidinones.

Scientific Research Applications

(S)-3-Aminoazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of β-lactam antibiotics and other pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Aminoazetidin-2-one involves its interaction with various molecular targets. In the context of β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and ultimately cell lysis.

Comparison with Similar Compounds

    ®-3-Aminoazetidin-2-one: The enantiomer of (S)-3-Aminoazetidin-2-one with similar chemical properties but different biological activities.

    4-Aminoazetidin-2-one: A structural isomer with the amino group at the fourth position.

    3-Amino-1-azetidinecarboxylic acid: A derivative with a carboxylic acid group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and reactivity compared to its enantiomers and isomers. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

(3S)-3-aminoazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBWDZYSLVSRRI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515338
Record name (3S)-3-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80582-10-1
Record name (3S)-3-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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